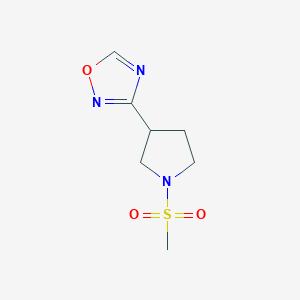
3-(1-methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole, commonly referred to as MSPO, is a versatile synthetic molecule with a wide range of applications in the scientific research community. It is a five-membered heterocyclic compound with a pyrrolidine ring and an oxadiazole ring fused together. Due to its unique structure, MSPO has been the focus of numerous studies in recent years. The purpose of
作用機序
The mechanism of action of MSPO is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2, resulting in the inhibition of prostaglandin synthesis. Additionally, MSPO has been shown to interact with the enzyme dihydrofolate reductase, resulting in the inhibition of folate metabolism.
Biochemical and Physiological Effects
MSPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MSPO can inhibit the activity of various enzymes involved in the synthesis of prostaglandins, including cyclooxygenase-2 and lipoxygenase. Additionally, MSPO has been shown to inhibit the activity of the enzyme dihydrofolate reductase, resulting in the inhibition of folate metabolism. In vivo studies have shown that MSPO can reduce inflammation, pain, and fever.
実験室実験の利点と制限
MSPO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easily synthesized and purified. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, there are also some limitations to its use. For example, its solubility can be an issue in some solvents, and its stability can be affected by light and heat.
将来の方向性
There are a number of potential future directions for research on MSPO. For example, further studies are needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods. Other potential directions include the development of new applications for MSPO, such as the use of MSPO-based polymers in drug delivery systems, and the exploration of its potential therapeutic applications in the treatment of various diseases and disorders.
合成法
MSPO can be synthesized using a variety of methods. The most common method is a two-step reaction, which involves the formation of the pyrrolidine ring followed by the formation of the oxadiazole ring. The pyrrolidine ring is formed by reacting 1-methanesulfonylpyrrolidine with an aldehyde in the presence of a base. The oxadiazole ring is then formed by reacting the pyrrolidine intermediate with an acid chloride in the presence of a base. Other methods of synthesis include the reaction of 1-methanesulfonylpyrrolidine with an acid chloride or a sulfonyl chloride in the presence of a base.
科学的研究の応用
MSPO has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, including pyrazines, pyrimidines, and quinolines. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antibiotics, and antifungal agents. Additionally, MSPO has been utilized in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides.
特性
IUPAC Name |
3-(1-methylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c1-14(11,12)10-3-2-6(4-10)7-8-5-13-9-7/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPKSMHNKGAHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6425474.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425479.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425500.png)
![1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea](/img/structure/B6425503.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6425506.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6425514.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425521.png)
![1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B6425535.png)
![2,5-dichloro-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-3-carboxamide](/img/structure/B6425536.png)
![N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425537.png)
![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425550.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425557.png)
![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)